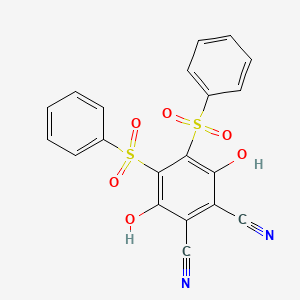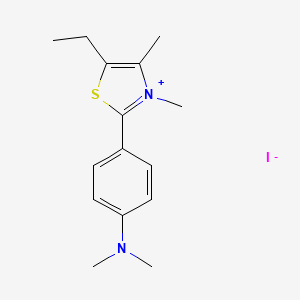
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes two benzenesulfonyl groups, two hydroxyl groups, and two nitrile groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the sulfonation of a dihydroxybenzene derivative followed by the introduction of nitrile groups through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile groups may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The benzenesulfonyl groups can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxybenzene-1,2-dicarbonitrile: Lacks the benzenesulfonyl groups, making it less soluble and potentially less reactive.
3,6-Dihydroxybenzene-1,2-dicarbonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,5-Di(benzenesulfonyl)benzene-1,2-dicarbonitrile: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities and biological activity.
Uniqueness
4,5-Di(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile is unique due to the presence of both benzenesulfonyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
14156-47-9 |
|---|---|
Molekularformel |
C20H12N2O6S2 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
4,5-bis(benzenesulfonyl)-3,6-dihydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O6S2/c21-11-15-16(12-22)18(24)20(30(27,28)14-9-5-2-6-10-14)19(17(15)23)29(25,26)13-7-3-1-4-8-13/h1-10,23-24H |
InChI-Schlüssel |
QHPABEJFNPAXLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(C(=C2S(=O)(=O)C3=CC=CC=C3)O)C#N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)





![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)





